1-(2,6-Dichloropyridin-4-yl)ethane-1,2-diol
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Overview
Description
1-(2,6-Dichloropyridin-4-yl)ethane-1,2-diol is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-4-yl)ethane-1,2-diol typically involves the reaction of 2,6-dichloropyridine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2,6-Dichloropyridin-4-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 1-(2,6-Dichloropyridin-4-yl)ethane-1,2-diol.
1,2-Di(pyridin-4-yl)ethane-1,2-diol: A structurally similar compound with different substitution patterns on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both the dichloropyridine and ethane-1,2-diol moieties, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7Cl2NO2 |
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Molecular Weight |
208.04 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H7Cl2NO2/c8-6-1-4(5(12)3-11)2-7(9)10-6/h1-2,5,11-12H,3H2 |
InChI Key |
DAIKGGLMICNGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(CO)O |
Origin of Product |
United States |
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